1,5-Dibromo-2,4-dinitrobenzene

Description

Academic Significance within Aromatic Nitro Compound Chemistry

The academic significance of 1,5-dibromo-2,4-dinitrobenzene lies primarily in its role as a key intermediate in multi-step organic syntheses. cymitquimica.com Within the broader field of aromatic nitro compound chemistry, it is valued for the reactivity conferred by its combination of halogen and nitro substituents. These groups allow for sequential and selective chemical transformations, making it a valuable precursor for a range of target molecules.

Detailed research findings have demonstrated its application in constructing advanced materials. For instance, it has been used in the synthesis of new bipolar host materials intended for use in red phosphorescent organic light-emitting diodes (OLEDs). mdpi.com In this context, the dinitrated dibromobenzene core is transformed through subsequent reactions, such as the Cadogan ring closure, to create complex indolocarbazole structures. mdpi.com

Furthermore, this compound is a substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. iucr.org Researchers have used it to synthesize terphenyl compounds, which are molecules containing a chain of three benzene (B151609) rings. iucr.org This highlights the compound's utility in creating specific conjugated systems, which are of interest in materials science and medicinal chemistry. The ability to selectively replace the bromine atoms while the nitro groups modify the ring's electronic properties makes it a strategic component in synthetic design. iucr.orglibretexts.org

Structural Characteristics and Their Influence on Reactivity

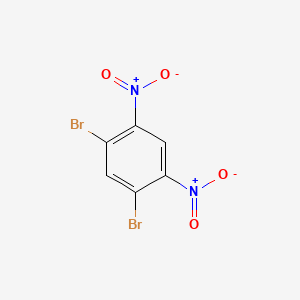

The structure of this compound is central to its chemical behavior. The molecule consists of a benzene ring where hydrogen atoms at positions 1 and 5 are substituted by bromine atoms, and those at positions 2 and 4 are replaced by nitro groups (-NO₂). nih.gov The nitro groups are potent electron-withdrawing groups, which significantly decrease the electron density of the aromatic ring. libretexts.org

This strong electron-withdrawing effect has a profound influence on the compound's reactivity. While the ring is deactivated towards electrophilic aromatic substitution, it is highly activated for nucleophilic aromatic substitution (S_NAr). libretexts.orgaskfilo.com The nitro groups, particularly those positioned ortho and para to the bromine atoms, stabilize the negatively charged intermediate (a Meisenheimer complex) that forms when a nucleophile attacks the ring. libretexts.orgresearchgate.net This stabilization lowers the activation energy for the substitution reaction.

Consequently, the bromine atoms in this compound can be readily displaced by a variety of nucleophiles. libretexts.org This reactivity is in stark contrast to simple aryl halides like chlorobenzene, which are generally inert to nucleophilic attack under standard conditions. libretexts.org The presence of two nitro groups provides substantial activation. libretexts.orgaskfilo.com This predictable reactivity makes this compound a reliable substrate for introducing new functional groups onto the aromatic ring, forming the basis of its utility as a synthetic intermediate. iucr.orgmdpi.com The crystal structure of the compound has been determined and is available in the Cambridge Structural Database. nih.gov

Data Tables

Table 1: Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | This compound nih.gov |

| CAS Number | 24239-82-5 nih.gov |

| Molecular Formula | C₆H₂Br₂N₂O₄ nih.gov |

| InChI Key | HYQUWYMJSAPGDY-UHFFFAOYSA-N nih.gov |

| Canonical SMILES | C1=C(C(=CC(=C1N+[O-])Br)Br)N+[O-] nih.gov |

| DSSTox Substance ID | DTXSID00400905 lookchem.com |

Table 2: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 325.90 g/mol nih.gov |

| Exact Mass | 325.83608 Da nih.gov |

| Melting Point | 117-117.5 °C lookchem.com |

| Boiling Point (at 760 mmHg) | 298 °C lookchem.com |

| Density | 2.24 g/cm³ lookchem.com |

| Hydrogen Bond Donor Count | 0 lookchem.com |

| Hydrogen Bond Acceptor Count | 4 lookchem.com |

| Complexity | 227 lookchem.com |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1,3-dibromobenzene (B47543) |

| This compound |

| 1-chloro-2,4-dinitrobenzene (B32670) |

| Benzene |

| Chlorobenzene |

| Indolocarbazole |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,5-dibromo-2,4-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2N2O4/c7-3-1-4(8)6(10(13)14)2-5(3)9(11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYQUWYMJSAPGDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])Br)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00400905 | |

| Record name | 1,5-dibromo-2,4-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24239-82-5 | |

| Record name | 1,5-dibromo-2,4-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,5 Dibromo 2,4 Dinitrobenzene

Established Synthetic Pathways

Traditional synthesis of 1,5-Dibromo-2,4-dinitrobenzene relies on well-documented electrophilic aromatic substitution reactions. The success of these methods hinges on controlling the regioselectivity of the bromination and nitration steps.

Multi-Step Nitration and Bromination Sequences

The synthesis of substituted benzenes involving multiple electrophilic substitution steps requires careful strategic planning due to the directing effects of the substituents. wikipedia.org The nitro group (–NO₂) is a strong deactivating group and directs incoming electrophiles to the meta position. wikipedia.org Conversely, bromine (–Br) is also deactivating but directs incoming groups to the ortho and para positions. schoolwires.net This difference in directing influence makes the order of reaction steps paramount in achieving the desired 1,5-dibromo-2,4-dinitro substitution pattern.

A hypothetical multi-step synthesis could involve the sequential nitration and bromination of a benzene (B151609) derivative. For instance, starting with bromobenzene (B47551) and performing a dinitration followed by a second bromination, or vice-versa, presents significant challenges. The presence of both activating/ortho,para-directing and deactivating/meta-directing groups can lead to a mixture of isomers that are difficult to separate. wikipedia.orgyoutube.com Some processes even describe the simultaneous nitration and bromination of bromobenzene using a mixture of a brominating agent, nitric acid, and sulfuric acid, although this can also lead to different isomers such as 1,2-dibromo-3,5-dinitrobenzene. google.comgoogle.com The inherent difficulty in controlling the regiochemistry in multi-step sequences often leads chemists to seek more direct and selective routes.

Regioselective Synthesis via 1,3-Dibromobenzene (B47543) Precursors

A more direct and efficient established pathway to this compound involves the dinitration of a 1,3-dibromobenzene precursor. This method offers superior regioselectivity because the two bromine atoms on the starting material direct the incoming nitro groups to the desired positions. The bromine atoms at positions 1 and 3 will direct the first nitro group to position 4 (para to the first bromine and ortho to the second) and the second nitro group to position 2 (ortho to both bromine atoms), which after rearrangement due to steric hindrance and electronic effects ultimately favors the 2,4-dinitro product.

Research has demonstrated a simplified, one-step procedure for this conversion. acs.orgacs.orgepa.gov By treating 1,3-dibromobenzene with a mixture of 90% nitric acid and 97% sulfuric acid, the target compound can be isolated in high yields. acs.org Controlling the reaction temperature is crucial for the success of this synthesis.

Table 1: Synthesis of this compound from 1,3-Dibromobenzene This interactive table summarizes the reaction conditions for the regioselective synthesis.

| Precursor | Reagents | Temperature | Time | Yield | Reference |

| 1,3-Dibromobenzene | 90% Nitric Acid, 97% Sulfuric Acid | Not exceeding 40°C | 1 hour | up to 76% | acs.org |

| 1,3-Dibromobenzene | Sulfuric acid; nitric acid | 35°C | 3 hours | 70% | lookchem.com |

Innovations in Synthetic Techniques

In response to the drawbacks of traditional methods, which often involve harsh acidic conditions and the formation of byproducts, modern research has focused on developing innovative synthetic techniques. These include catalytic approaches and the application of green chemistry principles to improve efficiency, selectivity, and environmental compatibility.

Catalytic Approaches to Aromatic Nitration

The conventional method for aromatic nitration utilizes a "mixed acid" system of concentrated nitric and sulfuric acids. schoolwires.netgoogle.com While effective, this approach generates significant acidic waste. Catalytic methods offer a more sustainable alternative. Recent advancements have explored the use of solid acid catalysts, such as zeolites, which can be easily recovered and recycled. Zeolite β, for example, has been used as a catalyst for the nitration of simple aromatic compounds, including halogenobenzenes, with high regioselectivity and excellent yields under mild conditions. acs.org The reaction proceeds using a stoichiometric amount of nitric acid and acetic anhydride, with the only byproduct being easily separable acetic acid. acs.org

Another innovative approach involves the development of novel nitrating reagents. For example, N-nitropyrazole has been identified as a versatile and powerful reagent that can achieve controllable aromatic mononitration and dinitration, facilitated by a Lewis acid catalyst. nih.gov This method has shown success in the late-stage C-H nitration of complex molecules. nih.gov While not yet specifically documented for the synthesis of this compound, these catalytic systems represent a significant step towards more efficient and controlled nitration processes for deactivated aromatic rings.

Table 2: Comparison of Aromatic Nitration Methods This interactive table compares traditional and innovative catalytic nitration techniques.

| Method | Reagents/Catalyst | Conditions | Advantages | Disadvantages |

| Traditional | Conc. Nitric Acid, Conc. Sulfuric Acid | Elevated temperatures | Well-established, powerful | Harsh conditions, significant acid waste, potential for byproducts |

| Zeolite-Catalyzed | Nitric Acid, Acetic Anhydride / Zeolite β | Mild | Recyclable catalyst, high regioselectivity, clean reaction | May have limitations with highly deactivated substrates |

| N-Nitropyrazole Reagent | N-Nitropyrazole / Lewis Acid Catalyst | Varies | Powerful, versatile, controllable | Reagent synthesis required, catalyst may be expensive |

Green Chemistry Principles in Halogenated Nitrobenzene (B124822) Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net In the context of synthesizing halogenated nitrobenzenes, this involves several key strategies. The use of solid, recyclable catalysts like zeolites, as mentioned above, aligns with green principles by minimizing waste compared to conventional liquid acids. acs.orgresearchgate.net

Furthermore, the choice of reagents is critical. Research into greener halogenation reactions has explored alternatives to elemental halogens. For instance, trichloroisocyanuric acid (TCCA) has been used as a safer and more manageable chlorinating agent for nitrobenzene, often in conjunction with a solid acid catalyst. researchgate.net The development of analogous "green" brominating agents could similarly reduce the hazards associated with using liquid bromine. The application of mechanochemical methods, which reduce or eliminate the need for solvents, also represents a significant green advancement in synthesis. researchgate.net While the primary focus of some green chemistry research in this area has been on the subsequent reduction of halogenated nitrobenzenes to anilines, the catalytic and waste-reduction principles are directly applicable to the initial synthesis of the nitroaromatic compound itself. rsc.orggrafiati.com

Mechanistic Investigations of 1,5 Dibromo 2,4 Dinitrobenzene Reactivity

Nucleophilic Aromatic Substitution (SNAr) Reactions

The presence of two nitro groups, which are powerful electron-withdrawing groups, renders the aromatic ring of 1,5-dibromo-2,4-dinitrobenzene highly electron-deficient. This electronic characteristic significantly activates the molecule towards nucleophilic aromatic substitution (SNAr). In these reactions, a nucleophile attacks the carbon atom bearing a leaving group (in this case, a bromine atom), proceeding through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. researchgate.netlibretexts.org The subsequent departure of the bromide ion restores the aromaticity of the ring, yielding the substituted product.

Halogen Displacement by Various Nucleophiles (e.g., Amines, Thiols)

The bromine atoms on this compound serve as effective leaving groups and can be displaced by a variety of nucleophiles. The strong activation provided by the ortho and para nitro groups facilitates these reactions, which can often proceed under relatively mild conditions. libretexts.org

Amines and thiols are common nucleophiles used in these transformations. For instance, the reaction with primary or secondary amines leads to the formation of the corresponding N-substituted dinitroanilines. Similarly, thiols or thiolates react to produce thioethers. The general mechanism involves the addition of the nucleophile to form the negatively charged Meisenheimer complex, followed by the elimination of a bromide ion. researchgate.net The rate of these reactions is typically dependent on the nucleophilicity of the attacking species and the stability of the intermediate complex. researchgate.net

Table 1: Examples of SNAr Reactions with this compound Analogs This table presents data for analogous compounds to illustrate the typical reactivity, as specific kinetic data for this compound is not readily available.

| Substrate | Nucleophile | Solvent | Product | Reference |

|---|---|---|---|---|

| 1-Chloro-2,4-dinitrobenzene (B32670) | Aniline | Toluene | N-(2,4-dinitrophenyl)aniline | |

| 1-Chloro-2,4-dinitrobenzene | Hydrazine (B178648) | Methanol | 1-(2,4-dinitrophenyl)hydrazine | researchgate.net |

| 1-Fluoro-2,4-dinitrobenzene (B121222) | Dimethylamine | Ethanol | N,N-Dimethyl-2,4-dinitroaniline | libretexts.org |

| 4,8-Dibromobenzo[1,2-d:4,5-d']bis( schoolwires.netminia.edu.egthiadiazole) | Morpholine | N/A | Mono- and bis-substituted derivatives | mdpi.com |

Cyclodimerization Pathways with Diamines

The bifunctional nature of this compound, possessing two leaving groups, allows for its use in the synthesis of macrocyclic structures. When reacted with diamines, cyclodimerization can occur, leading to the formation of large, ring-based molecules. mdpi.comacs.org These reactions are a subset of [n+n] condensation processes.

The pathway typically involves the reaction of two molecules of the dibromo compound with two molecules of a diamine. The nucleophilic amino groups of the diamine displace the bromine atoms on two separate molecules of this compound, forming a [2+2] macrocycle. The success and yield of such macrocyclizations depend on factors like the length and flexibility of the diamine linker and the reaction conditions, which are often run at high dilution to favor intramolecular cyclization over intermolecular polymerization.

Interaction with Biological Nucleophiles (e.g., Amino Acid Residues)

Halogenated dinitrobenzene derivatives are well-known reagents in biochemistry for labeling and modifying proteins. The most famous example is 1-fluoro-2,4-dinitrobenzene (DNFB), also known as Sanger's reagent, which reacts with the N-terminal amino groups of polypeptides. gbiosciences.com By analogy, this compound can react with nucleophilic residues in proteins.

The primary targets for such interactions are the side chains of amino acids with strong nucleophilic character, such as the thiol group of cysteine, the amino group of lysine, and the imidazole (B134444) ring of histidine. The reaction mechanism follows the SNAr pathway, where the nucleophilic residue attacks the electron-deficient ring, displacing a bromide ion and forming a stable covalent bond. This reactivity allows the compound to be used as a chemical probe to identify accessible and reactive nucleophilic sites within a protein's structure.

Reductive Transformations of Nitro Groups

The nitro groups of this compound can be chemically reduced to form amino functionalities. This transformation is significant as it converts the electron-withdrawing nitro groups into electron-donating amino groups, which drastically alters the chemical properties of the aromatic ring. spcmc.ac.in

Selective Reduction to Amino Functionalities

The reduction of polynitro aromatic compounds can be controlled to achieve selectivity. While strong reducing agents will typically reduce both nitro groups, specific reagents can be employed to reduce one nitro group while leaving the other intact. A classic method for the selective reduction of a nitro group in a dinitroarene is the Zinin reduction, which uses sulfide (B99878) or polysulfide salts, such as ammonium (B1175870) sulfide or sodium sulfide, in an aqueous or alcoholic solution. stackexchange.com

The mechanism of this selective reduction is thought to involve the milder reducing power of the sulfide reagent. In the case of unsymmetrical dinitro compounds, the selectivity is often governed by steric and electronic factors. For instance, in dinitrotoluenes, the less sterically hindered nitro group is preferentially reduced. stackexchange.com For this compound, complete reduction of both nitro groups can be achieved using more powerful reducing systems, such as catalytic hydrogenation with a metal catalyst (e.g., Pd, Pt) or using metals like tin (Sn) or iron (Fe) in acidic media. spcmc.ac.in This leads to the formation of 1,5-dibromo-2,4-diaminobenzene.

Table 2: Common Reagents for Nitro Group Reduction

| Reagent(s) | Typical Outcome | Reference |

|---|---|---|

| H₂S in NH₄OH (Ammonium Sulfide) | Selective reduction of one nitro group | stackexchange.com |

| SnCl₂ in HCl | Reduction of nitro groups | spcmc.ac.in |

| Fe / HCl | Reduction of nitro groups to amines | spcmc.ac.in |

| H₂ / Pd, Pt, or Ni | Reduction of nitro groups to amines |

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. However, the reactivity of the aromatic ring is highly dependent on the nature of the substituents it carries. Electron-donating groups activate the ring towards EAS, while electron-withdrawing groups deactivate it. minia.edu.egmasterorganicchemistry.com

The benzene ring in this compound is substituted with four deactivating groups: two bromine atoms (weakly deactivating) and two nitro groups (strongly deactivating). schoolwires.net The powerful electron-withdrawing nature of the nitro groups significantly reduces the electron density of the aromatic π-system, making it a very poor nucleophile. Consequently, the ring is highly deactivated towards attack by electrophiles. Electrophilic aromatic substitution reactions, such as further nitration, halogenation, or Friedel-Crafts reactions, are therefore extremely difficult to achieve on this substrate and would require exceptionally harsh reaction conditions. For all practical purposes, this compound is considered inert to standard electrophilic aromatic substitution.

Influence of Strongly Deactivating Substituents

The rate and outcome of electrophilic aromatic substitution reactions are dictated by the nature of the substituents already present on the aromatic ring. masterorganicchemistry.com Substituents are broadly classified as either activating or deactivating. Activating groups increase the rate of reaction compared to unsubstituted benzene, while deactivating groups decrease the rate. masterorganicchemistry.com In the case of this compound, all four substituents fall into the deactivating category. nptel.ac.inmasterorganicchemistry.com

The nitro group (-NO₂) is one of the most powerful electron-withdrawing and deactivating groups. masterorganicchemistry.com Its deactivating influence stems from two primary effects:

Inductive Effect: The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the ring through the sigma bond framework. libretexts.org

Resonance Effect: The nitro group can withdraw pi-electron density from the aromatic ring through resonance, creating a positive charge on the ring and further destabilizing the intermediate carbocation (arenium ion) formed during electrophilic attack. masterorganicchemistry.com

Halogens, such as bromine (-Br), are also deactivating. libretexts.org This is somewhat unusual because while they are highly electronegative and exert a strong electron-withdrawing inductive effect, they also possess lone pairs of electrons that can be donated to the ring via resonance. For halogens, the inductive effect is stronger than the resonance effect, resulting in a net deactivation of the ring. libretexts.org

The cumulative effect of two nitro groups and two bromine atoms makes the aromatic ring in this compound extremely electron-deficient and thus highly unreactive towards electrophiles. scirp.org Any electrophilic attack would face a very high activation energy barrier. libretexts.org

| -Br (Bromo) | Weakly Deactivating | Electron-withdrawing | Electron-donating | Decreases rate |

Competition between Electrophilic Substitution Pathways

When a substituted benzene undergoes an electrophilic substitution reaction, the existing substituents also determine the position of the incoming electrophile. nptel.ac.in Nitro groups are meta-directors, meaning they direct incoming electrophiles to the position meta to themselves. Halogens, despite being deactivators, are ortho- and para-directors. libretexts.org

In this compound, the only available positions for substitution are C3 and C6. The directing effects of the four substituents on these positions are complex and often conflicting.

Attack at C3: This position is para to the bromine at C5 (directing), meta to the nitro group at C4 (directing), meta to the bromine at C1 (neutral), and ortho to the nitro group at C2 (non-directing).

Attack at C6: This position is ortho to the bromine at C5 (directing), meta to the nitro group at C4 (directing), meta to the bromine at C1 (neutral), and ortho to the nitro group at C2 (non-directing).

The extreme deactivation of the ring means that forcing conditions are required for any electrophilic substitution to occur. scirp.org Studies on similarly deactivated compounds, such as 1,3-dinitrobenzene (B52904), show that further nitration is exceptionally difficult. scirp.org Bromination of such strongly deactivated substrates also requires special methods, for instance, using bromine and an oxidizing agent like nitric acid in concentrated sulfuric acid. scirp.org In such systems, a competition can arise between different electrophilic reactions, such as nitration and bromination. For strongly deactivated compounds, it has been observed that the brominating agent can be more reactive than the nitrating agent. scirp.org However, for this compound, the ring is so deactivated that it is generally considered inert to common electrophilic substitution reactions.

Theoretical Elucidation of Reaction Mechanisms

While specific experimental studies on the electrophilic reactivity of this compound are scarce due to its low reactivity, theoretical and computational methods provide valuable insights into the potential reaction mechanisms. researchgate.net The general mechanism for electrophilic aromatic substitution involves a two-step process: the initial attack of the electrophile to form a resonance-stabilized carbocation known as an arenium ion or sigma complex, followed by the loss of a proton to restore the aromaticity of the ring. libretexts.org

Computational chemistry can be used to model this process for specific molecules. Key aspects that can be elucidated theoretically include:

Electron Density Distribution: Calculating the electron density map of the molecule can help predict the most likely sites for electrophilic attack. In highly deactivated systems, all positions are electron-poor, but relative differences can still be identified.

Stability of Intermediates: The stability of the possible arenium ion intermediates that would be formed upon attack at different positions (C3 vs. C6) can be calculated. The pathway involving the more stable intermediate will generally have a lower activation energy and be more favorable. schoolwires.net

Activation Energies: The energy profile for the entire reaction pathway, including the transition states and intermediates, can be computed. This allows for a quantitative comparison of the activation energies for different competing reactions (e.g., nitration vs. bromination) or for substitution at different positions.

For a molecule as deactivated as this compound, theoretical calculations would be expected to confirm a very high activation energy for any electrophilic substitution, consistent with its observed chemical inertness.

Advanced Spectroscopic and Crystallographic Characterization of 1,5 Dibromo 2,4 Dinitrobenzene

Vibrational Spectroscopy (Infrared and Raman)

The IR spectrum of nitroaromatic compounds is characterized by strong absorption bands corresponding to the nitro group (NO₂) stretching vibrations. Typically, these appear as asymmetric and symmetric stretches. For similar dinitrobenzene compounds, these bands are found in the regions of 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹, respectively. The presence of bromine atoms influences the exact frequencies of these and other vibrations of the benzene (B151609) ring.

While specific, comprehensive IR and Raman spectral data for 1,5-dibromo-2,4-dinitrobenzene were not found in the search results, analysis of related compounds such as 1,3-dibromo-2,4,6-trimethylbenzene has been performed, where experimental spectra were compared with DFT calculations to assign vibrational modes. researchgate.net For dinitroaromatic compounds, the nitro group stretching vibrations are a key diagnostic feature in their IR and Raman spectra.

Mass Spectrometry for Molecular Fingerprinting

Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound. For this compound, the exact mass can be calculated from its molecular formula, C₆H₂Br₂N₂O₄.

The computed molecular weight is 325.90 g/mol . nih.gov High-resolution mass spectrometry can provide a more precise exact mass, which for this compound is calculated to be 325.83608 Da. nih.gov The presence of two bromine atoms (⁷⁹Br and ⁸¹Br isotopes) will result in a characteristic isotopic pattern in the mass spectrum, with M, M+2, and M+4 peaks, which serves as a definitive fingerprint for the presence of two bromine atoms in the molecule. Although a specific mass spectrum for this compound was not available in the search results, this predictable pattern is a key feature in its mass spectrometric analysis. mdpi.comnist.gov

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. unimi.it

Crystal Structure Determination and Molecular Conformation

The crystal structure of this compound has been determined and is available in the Cambridge Structural Database (CSD) under the deposition number 217344. nih.gov This analysis confirms the connectivity of the atoms and reveals the conformation of the molecule in the solid state. The benzene ring is expected to be planar, with the bromine atoms and the carbon atoms of the nitro groups lying in or very close to this plane. The nitro groups themselves may be twisted slightly out of the plane of the benzene ring due to steric hindrance from the adjacent bromine atoms.

Computational Chemistry and Theoretical Modeling of 1,5 Dibromo 2,4 Dinitrobenzene

Electronic Structure Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 1,5-dibromo-2,4-dinitrobenzene, DFT calculations, such as those using the B3LYP-D3 functional with a 6-31G(d) or def2-TZVPP basis set, are employed to determine its optimized geometry and orbital energies. mdpi.comrsc.org

These calculations reveal the spatial distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com In molecules designed for applications like Organic Light-Emitting Diodes (OLEDs), there is often a distinct separation of HOMO and LUMO densities. mdpi.com For instance, in bipolar host materials, the HOMO is typically concentrated on the electron-donating part of the molecule, while the LUMO is located on the electron-accepting part. mdpi.com The strong electron-withdrawing nature of the two nitro groups in this compound significantly influences its electronic properties, making the aromatic ring highly electron-deficient.

Theoretical calculations for related, more complex molecules derived from this compound have been performed to predict their HOMO and LUMO energy levels, which show trends similar to experimentally measured values. rsc.org

| Calculated Property | Value | Method/Basis Set | Reference |

|---|---|---|---|

| HOMO Level | - | DFT (B3LYP-D3/6-31G(d)) | rsc.org |

| LUMO Level | - | DFT (B3LYP-D3/6-31G(d)) | rsc.org |

| Energy Gap | - | DFT (B3LYP-D3/6-31G(d)) | rsc.org |

Quantum Chemical Descriptors for Reactivity Prediction

Quantum chemical descriptors derived from electronic structure calculations are essential for developing Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) models. core.ac.ukniscair.res.inisca.me These models correlate a molecule's structure with its biological activity or toxicity. core.ac.ukniscair.res.in For nitroaromatic compounds like this compound, descriptors such as the energy of the LUMO (ELUMO), electrophilicity index (ω), chemical potential (μ), molecular compressibility (β), and the partition coefficient (logP) are particularly relevant. core.ac.ukniscair.res.inresearchgate.net

The toxicity of nitrobenzenes, for example, has been linked to their electrophilic reactivity and bioavailability. core.ac.ukniscair.res.in A lower ELUMO value indicates a higher susceptibility to nucleophilic attack, while a higher electrophilicity index suggests a greater capacity to accept electrons. core.ac.ukresearchgate.net Studies on various nitrobenzene (B124822) derivatives have demonstrated that models combining logP, ω, and ELUMO can effectively predict their toxicity against organisms like Tetrahymena pyriformis. core.ac.ukniscair.res.inresearchgate.net These descriptors are calculated using DFT, often with the B3LYP functional and a 6-31G(d) basis set. core.ac.uk

| Quantum Descriptor | Definition/Significance | Governing Equation |

|---|---|---|

| Chemical Potential (μ) | Measures the escaping tendency of an electron from a stable system. | μ ≈ (EHOMO + ELUMO) / 2 |

| Electrophilicity Index (ω) | Represents the global electrophilic nature of a molecule. | ω = μ² / (2η) where η is hardness |

| LUMO Energy (ELUMO) | Relates to the electron affinity and susceptibility to nucleophiles. | Calculated via DFT |

| Molecular Compressibility (β) | A property related to the electronic distribution. | Calculated via DFT |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are used to study the flexibility of molecules and their preferred shapes (conformations). For this compound, the molecule is largely planar due to the sp² hybridization of the benzene (B151609) ring carbons. However, the two nitro groups (NO₂) attached to the ring possess rotational freedom around their C-N bonds.

While specific MD simulation studies for this compound were not found in the provided search results, the methodology is widely applied to similar aromatic compounds. researchgate.net Such simulations would explore the potential energy surface associated with the rotation of the nitro groups. The orientation of these groups relative to the benzene ring can be influenced by steric hindrance from the adjacent bromine atoms and by electronic effects. In the solid state, crystal packing forces also play a significant role in determining the final conformation. For example, crystal structure analysis of the related compound 1,5-dibromo-2,4-dimethoxybenzene (B1586223) shows that all non-hydrogen atoms lie essentially in a common plane. researchgate.net It is highly probable that this compound also adopts a largely planar conformation in its lowest energy state.

Prediction and Validation of Spectroscopic Properties

Computational methods are frequently used to predict spectroscopic properties, which can then be validated by comparison with experimental data. The prediction of Nuclear Magnetic Resonance (NMR) spectra is a common application of DFT.

Experimental ¹H and ¹³C NMR spectra have been recorded for this compound. mdpi.comrsc.org The ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows two singlets at approximately 8.45 ppm and 8.22 ppm. mdpi.comrsc.org The ¹³C NMR spectrum exhibits signals around 148.2, 141.5, 123.0, and 120.0 ppm. rsc.org

Theoretical calculations can predict these chemical shifts. The process involves first optimizing the molecular geometry using a method like DFT and then performing a subsequent NMR calculation using a suitable functional and basis set (e.g., GIAO method). The strong agreement between predicted and experimental spectra serves as a powerful validation of the computed molecular structure and electronic environment.

| Spectrum Type | Experimental Chemical Shift (ppm) | Predicted Chemical Shift (ppm) | Reference (Experimental) |

|---|---|---|---|

| ¹H NMR (in CDCl₃) | 8.45 (s, 1H), 8.22 (s, 1H) | Not Available | mdpi.comrsc.org |

| ¹³C NMR (in CDCl₃) | 148.2, 141.50, 123.00, 120.00 | Not Available | rsc.org |

Academic Research Applications of 1,5 Dibromo 2,4 Dinitrobenzene in Chemical Sciences

Precursor in Fine Chemical Synthesis and Complex Molecule Construction

1,5-Dibromo-2,4-dinitrobenzene serves as a critical starting material and intermediate in multi-step synthetic pathways aimed at constructing intricate molecular architectures. Its utility stems from the ability to selectively replace the bromine atoms and chemically modify the nitro groups.

A notable application is in the synthesis of indolocarbazole derivatives. mdpi.com For instance, in the creation of host materials for electronic devices, this compound undergoes a Suzuki coupling reaction. In this process, the bromine atoms are substituted with arylboronic esters, such as those derived from 1-bromo-4-(tert-butyl)benzene, using a palladium catalyst like tetrakis(triphenylphosphine)palladium(0). mdpi.comnih.gov This step effectively builds a larger carbon skeleton. The resulting dinitro-terphenyl derivative can then undergo a Cadogan cyclization, where the nitro groups are reduced in the presence of a phosphite (B83602) reagent (e.g., triethylphosphite) to form the fused heterocyclic indolocarbazole core. mdpi.comnih.gov

Simplified procedures for the preparation of this compound itself have been developed, often involving the direct nitration of 1,3-dibromobenzene (B47543) using a mixture of nitric and sulfuric acids, which can yield the product in high purity and quantities (75% or higher). acs.orgepa.gov The accessibility of this precursor is crucial for its widespread use in fine chemical synthesis.

Table 1: Selected Synthetic Reactions Involving this compound

| Reaction Type | Reagents & Conditions | Product Type | Application | Reference |

| Synthesis | 1,3-dibromobenzene, H₂SO₄, HNO₃, 0-50°C | This compound | Precursor Synthesis | mdpi.com |

| Suzuki Coupling | Arylboronic ester, Pd(PPh₃)₄, K₂CO₃, Toluene, 90°C | Dinitro-terphenyl derivative | Complex Molecule Construction | mdpi.comnih.gov |

| Cadogan Cyclization | Triethylphosphite, 1,2-dichlorobenzene, 180°C | Indolocarbazole derivative | Material Synthesis | mdpi.comnih.gov |

| Nucleophilic Substitution | Sodium methoxide (B1231860) in methanol | Methoxy-substituted dinitrobenzene | Intermediate Synthesis | askfilo.com |

The reactivity of this compound is significantly higher than related compounds with fewer electron-withdrawing groups. The two nitro groups strongly activate the aromatic ring towards nucleophilic aromatic substitution, facilitating the replacement of the bromo-substituents. askfilo.com This enhanced reactivity makes it a preferred intermediate for building complex structures under relatively mild conditions.

Development of Advanced Materials (e.g., Energetic Materials, Optoelectronic Compounds)

The electronic properties imparted by the dinitro- and dibromo-substituents make this compound a target for research into advanced materials.

Optoelectronic Compounds: A significant area of application is in the development of host materials for organic light-emitting diodes (OLEDs), particularly for red phosphorescent emitters. mdpi.comnih.gov As detailed in the previous section, it is a key precursor for synthesizing complex bipolar host materials based on indolocarbazole-triazine structures. The nitro groups enhance the electron-deficient nature of the molecule, which is a desirable characteristic for improving charge transport within the host matrix of an OLED. The synthetic pathway starting from this compound allows for the construction of large, rigid, and electronically suitable molecules that can efficiently host guest emitter molecules, leading to high-performance electronic devices. mdpi.comnih.gov

Energetic Materials: As a polynitroaromatic compound, this compound belongs to a class of substances studied for their energetic properties. muni.cz The high nitrogen and oxygen content, coupled with the density of the molecule, are indicators of potential energetic character. While it may serve as an intermediate, related dihalodinitrobenzene and dihalotrinitrobenzene compounds are explicitly mentioned as reagents in the synthesis of more complex energetic materials. muni.cz The thermal stability and decomposition pathways of such polynitro compounds are critical areas of research for developing next-generation materials with tailored safety and performance characteristics.

Design and Synthesis of Fluorescent Probes and Dyes

While this compound is not fluorescent itself—the nitro groups typically quench fluorescence—it is a valuable scaffold for the synthesis of fluorescent dyes and probes. The synthetic handles it possesses allow for the construction of larger, conjugated systems that do exhibit fluorescence. researchgate.net

The synthetic route to indolocarbazole derivatives, which are often highly fluorescent, is a prime example. mdpi.com The initial step of building a larger molecular framework via Suzuki coupling and the subsequent reductive cyclization to eliminate the quenching nitro groups are key steps in "turning on" fluorescence. mdpi.comnih.gov

Furthermore, the bromine atoms can be replaced by various nucleophiles, and the nitro groups can be reduced to amines. These amino groups are powerful auxochromes and can be further derivatized to fine-tune the spectral properties of a dye. For example, the synthesis of benzothiazole-based fluorescent probes for detecting specific analytes like hydrazine (B178648) often involves precursors with reactive sites similar to those on this compound. bohrium.com The general strategy involves using the aromatic core as a foundation and attaching donor-acceptor groups through reactions at the bromo and nitro positions to create a molecule with tailored absorption and emission characteristics.

Application in Host-Guest Chemistry Systems

The structure of this compound makes it a potential building block for macrocyclic host molecules used in host-guest chemistry. This application is analogous to the use of its fluorine counterpart, 1,5-difluoro-2,4-dinitrobenzene (B51812), in the synthesis of azacalixarenes. researchgate.net

Azacalixarenes are macrocycles constructed through nucleophilic aromatic substitution reactions between an electron-poor aryl unit and an amine-containing linker. researchgate.net In such a synthesis, the two bromine atoms on this compound could serve as reactive sites for substitution by a diamine. By reacting it with a suitable 1,3-diaminobenzene derivative, a [2+2] macrocyclization could yield a tetranitroazacalix arene. These macrocycles possess a defined cavity capable of selectively binding guest molecules, driven by forces such as electrostatic and hydrophobic interactions. researchgate.net The dinitrobenzene rings in these structures are known to strongly conjugate with the bridging nitrogen atoms, which can lock the macrocycle into a specific conformation, creating a pre-organized cavity for guest recognition. researchgate.net

Investigations into the Biological Activity and Interactions of 1,5 Dibromo 2,4 Dinitrobenzene

Studies on Enzyme Mechanisms and Inhibition

The dinitrophenyl moiety is a well-established electrophilic group that can react with nucleophilic residues in biological macromolecules. This reactivity is the basis for its use in studying enzyme mechanisms and as a potential inhibitor. A prime example is the extensive use of the related compound, 1-chloro-2,4-dinitrobenzene (B32670) (CDNB), as a model substrate for Glutathione (B108866) S-Transferases (GSTs). ajol.infonih.govnih.gov

GSTs are a major family of detoxification enzymes that catalyze the conjugation of the endogenous antioxidant glutathione (GSH) to a wide variety of electrophilic substrates. nih.govprospecbio.com The reaction with CDNB is a standard assay for GST activity, where the enzyme facilitates the nucleophilic attack of the thiolate group of GSH on the electron-deficient aromatic ring of CDNB, displacing the chlorine atom. ajol.infoprospecbio.com The product, S-(2,4-dinitrophenyl)glutathione, can be readily detected spectrophotometrically. ajol.info

Given the structural similarities, it is highly probable that 1,5-Dibromo-2,4-dinitrobenzene also acts as a substrate for GSTs. The two bromine atoms, being good leaving groups, could be sequentially displaced by glutathione. The presence of two nitro groups strongly activates the benzene (B151609) ring towards nucleophilic aromatic substitution, similar to CDNB. The rate of this reaction would provide insight into the substrate specificity and catalytic mechanism of different GST isozymes.

Furthermore, compounds like 1-bromo-2,4-dinitrobenzene (B145926) have been specifically used as substrates in GST assays to study enzymes like prostaglandin (B15479496) D2 synthase, which exhibits GST activity. chemicalbook.comsigmaaldrich.com This reinforces the utility of bromo-dinitrophenyl compounds in enzymology. Depending on the specific enzyme and reaction kinetics, such compounds can also act as inhibitors by covalently modifying critical amino acid residues in the active site, leading to irreversible inactivation.

Analysis of Protein-Ligand Interactions

Bifunctional reagents are invaluable tools for elucidating the three-dimensional structure of proteins and protein complexes. These molecules possess two reactive groups capable of forming covalent bonds with specific amino acid residues, effectively creating a "cross-link" between them. The distance between the reactive groups of the cross-linker provides a "molecular ruler" to measure distances between residues in the folded protein. nih.gov

The compound this compound is a homobifunctional cross-linking agent. Both bromine atoms can react with nucleophilic side chains of amino acids, primarily the thiol groups of cysteine and the amino groups of lysine. nih.gov The rigid aromatic ring between the two bromine atoms provides a fixed distance for these cross-links. A closely related compound, 1,5-difluoro-2,4-dinitrobenzene (B51812) (DFDNB), has been studied for this purpose. nih.govthermofisher.com Stochastic dynamics calculations have been used to determine the average cross-linking span of such rigid molecules, providing valuable constraints for structural modeling of proteins that are difficult to crystallize. nih.gov

The reaction involves the nucleophilic attack by an amino or thiol group on the electron-deficient benzene ring, leading to the displacement of a bromine atom. A second nucleophilic residue can then react with the remaining bromine atom, creating an intra- or intermolecular cross-link. The identification of the cross-linked residues (e.g., through mass spectrometry) provides crucial information about the spatial proximity of these residues in the native protein structure. This technique is particularly useful for mapping protein topography and studying protein-protein interactions. nih.gov

| Reagent | Reactive Groups | Spacer Arm Length (Å) | Target Residues |

| This compound | Bromo | ~5.0 (estimated) | Cys, Lys, His |

| 1,5-Difluoro-2,4-dinitrobenzene (DFDNB) | Fluoro | 3.0 - 5.1 | Cys, Lys, His, Tyr |

| Dimethyl suberimidate (DMS) | Imidoester | 11.0 | Lys |

| Bis(maleimido)ethane (BMOE) | Maleimide | 8.0 | Cys |

This table presents a comparison of this compound with other common protein cross-linking reagents.

Utility as a Chemical Probe in Biological Research

The reactivity of the 2,4-dinitrophenyl group makes it an effective chemical probe for a technique known as affinity labeling or activity-based protein profiling. In this approach, a reactive molecule is designed to specifically bind to the active site or a particular binding pocket of a protein and then form a covalent bond, "tagging" the protein for identification and characterization.

1-Fluoro-2,4-dinitrobenzene (B121222) (DNFB), also known as Sanger's reagent, is famously used to identify the N-terminal amino acid of polypeptides. gbiosciences.com It reacts with the free amino group at the N-terminus. Similarly, bifunctional versions like this compound can be used to probe the structure of binding sites. Research on a myeloma protein with anti-2,4-dinitrophenyl activity demonstrated the use of related bromo- and iodo-acetyl-dinitrophenylaniline derivatives for affinity labeling and cross-linking the heavy and light chains within the antigen-binding site. nih.gov

The this compound molecule could be employed as a chemical probe to map the binding sites of proteins that have an affinity for the dinitrophenyl moiety. By incubating the protein of interest with this compound, a covalent linkage can be formed with nucleophilic residues within or near the binding pocket. Subsequent enzymatic digestion and mass spectrometry analysis can identify the exact amino acid residues that have been modified, providing a detailed picture of the protein's binding site architecture. This information is critical for understanding protein function and for the rational design of specific inhibitors or modulators.

Role as a Synthon in Bioactive Molecule Development

A synthon is a structural unit within a molecule that can be formed or assembled by known or conceivable synthetic operations. This compound is a versatile synthon for the synthesis of a variety of heterocyclic compounds, many of which form the core scaffolds of bioactive molecules. mdpi.comnih.govmdpi.com The reactivity of both the bromine atoms and the nitro groups can be exploited in a controlled manner to build complex molecular architectures.

A common synthetic strategy involves the reduction of the nitro groups to primary amines. This transformation of this compound would yield 1,5-dibromo-2,4-diaminobenzene. This resulting aromatic diamine is a key precursor for the synthesis of various fused heterocyclic systems, such as benzimidazoles or quinoxalines, which are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties. nih.gov

Furthermore, the bromine atoms can be replaced through nucleophilic substitution or participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig reactions). This allows for the introduction of a wide array of different functional groups and the construction of complex polycyclic aromatic systems. For instance, dinitroterphenyl precursors have been used in the synthesis of indolocarbazoles, a class of compounds with significant biological activities. nih.gov The ability to sequentially or simultaneously modify the bromo and nitro substituents makes this compound a valuable and flexible starting material for constructing libraries of novel compounds for drug discovery and development. rsc.org

Environmental and Green Chemistry Considerations in the Research of 1,5 Dibromo 2,4 Dinitrobenzene

Biodegradation Pathways and Environmental Persistence

The molecular structure of 1,5-Dibromo-2,4-dinitrobenzene, which features both nitro (-NO₂) and bromo (-Br) functional groups on a benzene (B151609) ring, suggests a high degree of resistance to environmental degradation. oup.com Such substituents are often referred to as xenophores, as they are uncommon in natural biological systems and can significantly increase a molecule's resistance to biodegradation. oup.com This inherent stability often translates to a long lifetime, or persistence, when the chemical is released into the environment. oup.com

While specific studies on the biodegradation of this compound are not widely available, potential degradation pathways can be inferred from research on structurally similar compounds. The microbial breakdown of pollutants is a key mechanism for their removal from soil and water. mdpi.com For related nitrophenols and chlorinated nitroaromatics, microorganisms have demonstrated the ability to use these compounds as their sole source of carbon and energy. acs.org

Potential biodegradation mechanisms may include:

Reductive Pathways: The initial step could involve the enzymatic reduction of the nitro groups to form amino groups (-NH₂).

Oxidative Pathways: Microorganisms like Aspergillus niger are known to metabolize related compounds through the hydroxylation of the aromatic ring. mdpi.com

Dehalogenation: The removal of bromine atoms is another plausible enzymatic step. For example, the degradation of 2-chloro-4-nitrophenol (B164951) by Rhodococcus imtechensis involves the stoichiometric elimination of the chloride ion, leading to intermediates such as chlorohydroquinone (B41787) and hydroquinone. acs.org

The presence of multiple xenophoric groups likely makes this compound a recalcitrant molecule, capable of resisting biodegradation for extended periods. oup.com

| Potential Degradation Process | Description | Example from Related Compounds | Relevant Microorganisms |

| Nitro-group Reduction | Enzymatic reduction of -NO₂ groups to -NH₂ groups. | A common first step in the breakdown of nitroaromatic explosives. | Various bacteria and fungi. |

| Oxidative Hydroxylation | Introduction of hydroxyl (-OH) groups onto the aromatic ring. | Metabolism of 2,4-D by Aspergillus niger produces hydroxylated intermediates. mdpi.com | Aspergillus niger mdpi.com |

| Dehalogenation | Enzymatic removal of halogen atoms (bromine). | Degradation of 2-chloro-4-nitrophenol proceeds with chloride elimination. acs.org | Rhodococcus imtechensis acs.org |

| Ring Cleavage | Opening of the benzene ring after initial modifications. | The tfd gene cluster in Cupriavidus necator facilitates the ortho cleavage of chlorinated catechols derived from herbicides. mdpi.com | Cupriavidus necator mdpi.com |

Bioaccumulation Potential in Ecological Systems

Bioaccumulation refers to the gradual accumulation of substances, such as chemicals, in an organism. This occurs when the organism absorbs a substance at a rate faster than that at which the substance is lost. For halogenated aromatic compounds, there is concern that they can accumulate in aquatic environments and potentially magnify through the food chain.

Direct experimental data on the bioaccumulation of this compound is limited. However, data from the related compound 1,3-dinitrobenzene (B52904) (DNB) can provide an estimate of its potential behavior. Studies on DNB indicate that its potential for bioconcentration in aquatic organisms is low to moderate. dtic.mil The bioconcentration factor (BCF), which measures this tendency, has been reported in the range of 2 to 75 for DNB. dtic.mil Another study determined the logarithm of the BCF (log BCF) for DNB to be less than 0.70. dtic.mil The addition of bromine atoms to the structure increases the molecule's lipophilicity (its ability to dissolve in fats and oils), which could theoretically increase its bioaccumulation potential relative to DNB. However, without specific experimental data, this remains a hypothesis.

| Parameter | Value | Compound | Indication |

| Bioconcentration Factor (BCF) | 2 - 75 | 1,3-Dinitrobenzene (DNB) dtic.mil | Low to moderate bioaccumulation potential. dtic.mil |

| Log BCF | < 0.70 | 1,3-Dinitrobenzene (DNB) dtic.mil | Low bioaccumulation potential. dtic.mil |

Environmental Fate and Distribution Modeling

Environmental fate and distribution models are computational tools used to predict how a chemical will move through and partition between different environmental compartments, such as air, water, soil, and sediment. defra.gov.uk These models are crucial for assessing the potential exposure and risk associated with persistent organic pollutants (POPs). defra.gov.uk They can help identify important environmental sinks and estimate a chemical's potential for long-range transport. defra.gov.uk

The behavior of a chemical in these models is governed by its physicochemical properties. Key parameters include:

Vapor Pressure: Influences the tendency of a chemical to enter the atmosphere.

Octanol-Water Partition Coefficient (Kow): A measure of a chemical's lipophilicity, which indicates its tendency to partition into organic matter in soil, sediment, and biota. defra.gov.uk POPs are typically hydrophobic and have high Kow values. defra.gov.uk

Water Solubility: Determines the concentration of a chemical that can be dissolved in water.

For nitroaromatic compounds, sorption to soil and sediment is a significant process that is not solely driven by hydrophobicity. acs.org Studies have shown that polar interactions can also play a major role in their binding to environmental matrices. acs.org In the absence of experimental data for a specific compound, estimation programs can be utilized to predict these fundamental properties for use in fate models. researchgate.net

| Model Input Parameter | Description | Relevance to Environmental Fate |

| Vapor Pressure | The pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature. | Determines the likelihood of volatilization from soil or water into the atmosphere. defra.gov.uk |

| Octanol-Water Partition Coefficient (Kow) | The ratio of a chemical's concentration in the octanol (B41247) phase to its concentration in the aqueous phase of a two-phase system at equilibrium. defra.gov.uk | Predicts partitioning into organic carbon in soils and sediments and potential for bioaccumulation. defra.gov.uk |

| Water Solubility | The maximum concentration of a chemical that will dissolve in pure water at a specific temperature. | Affects the mobility of the compound in surface water and groundwater. |

| Sorption Coefficient (Kd/Koc) | Describes the extent to which a chemical adsorbs to soil or sediment particles. | Controls the amount of a chemical that is mobile in water versus bound to solids. Sorption for nitroaromatics can involve polar interactions. acs.org |

Methodologies for Environmental Monitoring and Detection

To assess the presence and concentration of this compound in environmental samples, highly sensitive and specific analytical methods are required. muni.cz The standard approach involves extracting the compound from the sample matrix (e.g., water, soil, or sediment) and then analyzing the extract using chromatographic techniques.

Sample Preparation and Extraction:

For solid samples like soil or sediment, common extraction techniques include Soxhlet extraction (EPA Method 3540/3541), ultrasonic extraction (EPA Method 3550), or accelerated solvent extraction (EPA Method 3545). synectics.net

For aqueous samples, liquid-liquid extraction (EPA Method 3510) or solid-phase extraction (SPE) are typically employed. synectics.net

Analytical Detection:

Gas Chromatography-Mass Spectrometry (GC/MS): EPA Method 8270 is a widely used method for the analysis of semivolatile organic compounds, including various nitroaromatic and halogenated substances. synectics.net This technique separates compounds in a gas stream and identifies them based on their mass-to-charge ratio.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful separation technique. For nitroaromatic compounds, detection was historically done with an ultraviolet (UV) detector. muni.cz However, to achieve the very low detection limits needed for environmental monitoring, HPLC is now commonly coupled with tandem mass spectrometry (MS/MS). muni.cz This combination (LC-MS/MS) offers superior sensitivity and selectivity. muni.cz The use of Multiple Reaction Monitoring (MRM) mode in MS/MS allows for the highly specific detection and quantification of target compounds even in complex environmental samples. muni.cz

| Analytical Technique | Principle | Application | Relevant EPA Method(s) |

| Gas Chromatography-Mass Spectrometry (GC/MS) | Separates volatile and semi-volatile compounds in a gaseous mobile phase followed by detection based on mass. | Analysis of soil, water, and waste samples for a broad range of organic contaminants. | Method 8270 synectics.net |

| High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separates compounds in a liquid mobile phase followed by highly selective and sensitive mass-based detection. | Trace-level quantification of nitroaromatic compounds in environmental matrices like water. muni.cz | Not specified, but represents modern best practice. |

| Sample Extraction | Isolation of the target analyte from the sample matrix using a solvent. | A necessary first step for most environmental samples before chromatographic analysis. | 3510 (Water), 3540/3550 (Solids) synectics.net |

Future Research Directions and Unexplored Avenues for 1,5 Dibromo 2,4 Dinitrobenzene

Addressing Current Challenges and Knowledge Gaps

While the synthesis of 1,5-Dibromo-2,4-dinitrobenzene from 1,3-dibromobenzene (B47543) via nitration is well-established, achieving an 82% yield in some procedures, there remain challenges and knowledge gaps that warrant further investigation. mdpi.comnih.gov A primary area of focus is the development of more efficient and environmentally benign synthetic protocols. Current methods often rely on harsh reagents like concentrated sulfuric and nitric acids, presenting handling and disposal challenges. mdpi.comnih.gov

Future research could explore alternative nitrating systems or the use of solid acid catalysts to mitigate these issues. Furthermore, a deeper understanding of the compound's reactivity profile is needed. While its utility in nucleophilic aromatic substitution (SNAr) reactions is recognized, a comprehensive study of its reactions with a wider array of nucleophiles under varied conditions is lacking. mdpi.comresearchgate.net The full extent of its potential in areas like materials science and medicinal chemistry remains largely unexplored, representing a significant knowledge gap.

| Area of Focus | Current Status | Future Research Direction |

| Synthesis | Relies on concentrated nitric and sulfuric acids. mdpi.comnih.gov | Development of greener, safer, and more efficient catalytic methods (e.g., solid acids, flow chemistry). |

| Reactivity | Known to undergo SNAr reactions and nitro group reductions. mdpi.comgoogle.com | Comprehensive kinetic and mechanistic studies with diverse nucleophiles; exploring regioselectivity in substitution reactions. |

| Solid-State Properties | Basic crystallographic data is available. nih.gov | In-depth investigation of polymorphism, co-crystallization, and solid-state packing to inform materials design. |

| Biological Activity | Largely uncharacterized. | Systematic screening for potential applications in medicinal chemistry, such as kinase inhibition or as an anti-tumor scaffold. semanticscholar.orgnih.gov |

Emerging Synthetic Strategies and Reaction Pathways

Innovation in the synthesis of and from this compound is crucial for unlocking its full potential. Future work should focus on moving beyond traditional batch nitration towards more advanced and sustainable synthetic technologies.

Emerging Synthetic Strategies for this compound:

Flow Chemistry: Continuous flow reactors could offer better control over reaction parameters (temperature, mixing), enhancing safety and reproducibility for the energetic nitration process.

Catalytic Nitration: Investigating solid acid catalysts or other novel catalytic systems could lead to milder reaction conditions and reduce acidic waste streams.

Alternative Nitrating Agents: Exploring less hazardous nitrating agents in place of the traditional mixed acid system could significantly improve the process's green credentials.

The true value of this compound lies in its role as a building block. The two bromine atoms can be sequentially or simultaneously substituted, and the two nitro groups can be reduced to amines, opening up a vast chemical space for derivatization. mdpi.comgoogle.com Future research can systematically explore these pathways:

Palladium-Catalyzed Cross-Coupling: While Suzuki coupling has been demonstrated, a broader exploration of other cross-coupling reactions (e.g., Sonogashira, Buchwald-Hartwig) could yield novel carbon-carbon and carbon-heteroatom bonds. mdpi.comnih.gov

Heterocycle Synthesis: The reduction of the dinitro compound to the corresponding diamine provides a key precursor for a wide range of heterocyclic structures, such as benzimidazoles or quinoxalines, which are prevalent in pharmacologically active molecules. semanticscholar.orgmdpi.com

Asymmetric Synthesis: Developing methods for the selective, asymmetric substitution of one bromine atom could lead to chiral building blocks for advanced materials and pharmaceuticals.

Novel Applications in Interdisciplinary Research

The unique electronic properties of this compound, conferred by the electron-withdrawing nitro groups and the reactive C-Br bonds, make it an attractive candidate for applications beyond traditional organic synthesis.

Materials Science and Optoelectronics: A significant future application lies in the synthesis of materials for organic electronics. It has already been used as a key intermediate in the creation of bipolar host materials for red phosphorescent organic light-emitting diodes (OLEDs). mdpi.comnih.gov The dinitrophenyl core can be functionalized to tune the electronic properties (HOMO/LUMO levels) of the final material, making it a versatile scaffold for developing new emitters, hosts, or charge-transport materials. mdpi.com

Medicinal Chemistry: Dinitrobenzene derivatives have been investigated for various therapeutic applications. nih.gov The this compound scaffold could be used to generate libraries of novel compounds for drug discovery programs. For instance, related halogenated nitroaromatics are being explored as kinase inhibitors for cancer therapy. semanticscholar.orgmdpi.com

High-Energy Materials: The presence of two nitro groups suggests potential, albeit speculative, applications in the field of energetic materials. muni.cz Research could focus on derivatizing the molecule to increase its nitrogen content and oxygen balance to create novel, stable high-energy-density materials.

Porous Polymers: The dibromo functionality allows the compound to act as a linker in the synthesis of conjugated microporous polymers. Such materials are being investigated for applications in gas storage, separation, and heterogeneous photocatalysis. chemrxiv.org

| Interdisciplinary Field | Potential Application of this compound Derivatives | Rationale |

| Optoelectronics | Host materials, emitters, and charge transport layers in OLEDs. mdpi.comnih.gov | The dinitro-dibromo core allows for extensive functionalization to tune photophysical and electronic properties. |

| Medicinal Chemistry | Scaffolds for kinase inhibitors or anti-tumor agents. semanticscholar.orgnih.gov | Halogenated nitroaromatics are known pharmacophores; the scaffold allows for diverse substitutions to optimize biological activity. |

| Materials Science | Linkers for conjugated microporous polymers. chemrxiv.org | The two reactive bromine sites enable incorporation into polymer backbones for applications in catalysis or separations. |

| Energetic Materials | Precursors to high-energy-density compounds. muni.cz | The high nitrogen and oxygen content from the nitro groups is a key feature of energetic materials. |

Advanced Theoretical and Experimental Synergy

The synergy between computational modeling and experimental work is poised to accelerate research into this compound. Theoretical calculations, particularly using Density Functional Theory (DFT), can provide invaluable insights that guide and rationalize experimental efforts.

Future research should leverage this synergy in several ways:

Predicting Reactivity: DFT calculations can model reaction pathways for nucleophilic substitution, predicting activation energies and regioselectivity. This can help chemists choose the most promising reaction conditions before entering the lab.

Designing Novel Materials: Computational screening can be used to predict the electronic and photophysical properties (e.g., HOMO/LUMO energies, band gaps, emission wavelengths) of virtual libraries of derivatives. mdpi.com This allows researchers to identify the most promising candidates for synthesis and testing in applications like OLEDs, saving significant time and resources. For example, theoretical calculations have been used to optimize the structures of host materials derived from this compound and compare calculated energy levels with experimental data. mdpi.com

Understanding Intermolecular Interactions: Combining experimental data from X-ray crystallography with theoretical models can elucidate the nature of intermolecular forces (e.g., halogen bonding, π-π stacking) in the solid state. nih.gov This fundamental understanding is critical for designing crystalline materials with desired properties.

| Synergistic Approach | Objective | Tools & Methods |

| Reaction Modeling | Predict reaction outcomes and mechanisms. | DFT calculations for transition state analysis and reaction energy profiles. |

| Materials by Design | Identify promising candidates for specific applications. | (TD)-DFT calculations to predict electronic and photophysical properties; comparison with experimental UV-Vis and fluorescence spectroscopy. mdpi.com |

| Solid-State Analysis | Understand and predict crystal packing and properties. | X-ray crystallography combined with computational analysis of non-covalent interactions. nih.gov |

By pursuing these future research directions, the scientific community can unlock the full potential of this compound as a versatile and valuable chemical building block for the next generation of materials and molecules.

Q & A

Q. What are the common synthetic routes for 1,5-dibromo-2,4-dinitrobenzene, and how do reaction conditions influence product purity?

this compound is typically synthesized via nitration of dibromobenzene derivatives. Two key methods include:

- Direct nitration : A mixture of concentrated sulfuric acid and fuming nitric acid reacts with 1,3-dibromobenzene under controlled temperatures (10–20°C for addition, 50°C for completion) to introduce nitro groups at the 2 and 4 positions .

- Multi-step synthesis : A Suzuki coupling reaction with this compound and benzeneboronic acid forms intermediate terphenyl compounds, followed by Cadogan ring closure to yield the final product .

Methodological Note : Optimize purity by monitoring reaction temperature and stoichiometry. Excess nitric acid may lead to over-nitration, while insufficient mixing can cause incomplete substitution.

Q. How is this compound characterized spectroscopically?

Key techniques include:

- NMR : H and C NMR identify aromatic proton environments and substitution patterns. Bromine and nitro groups induce deshielding in adjacent protons.

- Mass spectrometry (MS) : Electron ionization (EI-MS) confirms molecular weight (e.g., molecular ion peak at m/z 326) and fragmentation patterns .

- Infrared (IR) : Nitro groups exhibit strong absorption bands near 1520 cm (asymmetric NO stretch) and 1350 cm (symmetric stretch) .

Q. What safety precautions are critical when handling this compound?

- Storage : Keep in airtight containers at 2–8°C to prevent degradation. Avoid exposure to moisture or ignition sources .

- PPE : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of dust or vapors .

- Spill management : Neutralize with dry sand or alcohol-resistant foam; avoid water to prevent exothermic reactions .

Advanced Research Questions

Q. How can regioselectivity challenges during nitration of dibromobenzenes be addressed?

Regioselectivity in nitration is influenced by:

- Substituent effects : Bromine atoms act as meta-directing groups, but steric hindrance from adjacent substituents can alter reaction pathways.

- Acid strength : Using mixed acids (HSO/HNO) at controlled temperatures minimizes side products like 1,3-dibromo-2,4-dinitrobenzene .

Methodological Note : Computational modeling (e.g., DFT) predicts substitution patterns, while HPLC or GC-MS monitors reaction progress .

Q. What contradictions arise in reported synthesis yields, and how can they be resolved?

Discrepancies in yields (e.g., 60–85%) often stem from:

- Byproduct formation : Competing reactions, such as over-nitration or ring closure, reduce purity. Column chromatography (silica gel, hexane/ethyl acetate) isolates the target compound .

- Catalyst efficiency : Trace metal impurities in reagents (e.g., iron in bromination catalysts) can alter reaction kinetics .

Data Analysis Tip : Use LC-MS to quantify byproducts and adjust stoichiometry or reaction time accordingly.

Q. How does this compound’s halogen-nitro motif influence its reactivity in cross-coupling reactions?

The electron-withdrawing nitro groups enhance the electrophilicity of bromine atoms, facilitating:

- Suzuki-Miyaura coupling : Pd-catalyzed reactions with aryl boronic acids yield biaryl derivatives for OLED or pharmaceutical intermediates .

- Nucleophilic aromatic substitution : Reactions with amines or thiols proceed under mild conditions (50–80°C) due to activated leaving groups .

Experimental Design : Screen palladium catalysts (e.g., Pd(PPh)) and ligands to optimize coupling efficiency.

Q. What role does this compound play in studying covalent protein binding?

Though not directly studied, analogs like 1-chloro-2,4-dinitrobenzene demonstrate:

- Glutathione-S-transferase (GST) assays : Reactivity with glutathione (GSH) via nucleophilic aromatic substitution, measured spectrophotometrically at 340 nm .

- Skin sensitization potential : Covalent binding to skin proteins triggers immune responses, assessed using in chemico assays (e.g., DPRA) .

Methodological Insight : Substitute bromine for chlorine to modulate reactivity and study structure-activity relationships (SAR).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.